molecular formula C27H24N4O2S2 B2818525 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-40-2

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2818525
CAS No.: 862826-40-2
M. Wt: 500.64
InChI Key: GYBSDKZINDBAOT-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a novel synthetic compound featuring a benzothiazole core, a moiety recognized for its significance in medicinal chemistry research. The benzothiazole scaffold is present in a variety of biologically active molecules and is investigated for its interactions with neurological targets. For instance, other benzothiazole-derived compounds have been extensively studied as potential anticonvulsants in preclinical models . Furthermore, the thiazole ring is a versatile heterocycle that contributes to the development of various therapeutic agents, with molecules containing this structure demonstrating a range of pharmacological activities . This compound is intended for research applications only, specifically for in vitro studies to elucidate its potential mechanism of action and pharmacological properties. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own experiments to verify the compound's activity and specificity for their particular research objectives.

Properties

IUPAC Name

N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S2/c1-18-11-12-21-23(15-18)35-27(29-21)30-25(32)17-34-24-16-31(22-10-6-5-9-20(22)24)14-13-28-26(33)19-7-3-2-4-8-19/h2-12,15-16H,13-14,17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSDKZINDBAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized via the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The indole ring can be constructed through Fischer indole synthesis or other suitable methods. The final coupling step involves the reaction of these intermediates with benzoyl chloride under appropriate conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, piperidine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring may also contribute to binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]thiazole and Benzamide Moieties

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(2-(3-((2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide Benzamide + indole + thioether + benzo[d]thiazole 6-Methylbenzo[d]thiazole, thioether-linked indole, ethyl spacer Potential kinase/metastasis inhibition (inferred)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) Benzamide + benzo[d]thiazole Direct linkage of benzamide to benzo[d]thiazole Synthetic intermediate; uncharacterized bioactivity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzamide + 6-aminobenzo[d]thiazole Amino group at C6 of benzo[d]thiazole Corrosion inhibition
Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Triazole + benzo[d]thiazole + benzamide Triazole linker, ethyl ester, methylthiazole Multitarget ligand for Alzheimer’s
N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) Benzamide + substituted thiazole Dodecyl chain, 2,4-dimethylphenyl Anticancer (metastasis inhibition)

Key Observations :

  • Complexity vs. Simplicity: The target compound’s indole-thioether-benzo[d]thiazole architecture distinguishes it from simpler analogues like N-(Benzo[d]thiazol-2-yl)benzamide .
  • Substituent Effects: The 6-methyl group on the benzo[d]thiazole moiety could influence metabolic stability compared to the 6-amino substitution in N-(6-aminobenzo[d]thiazol-2-yl)benzamide, which is more polar and may exhibit different solubility profiles .
  • Linker Diversity : Compounds with triazole or alkyl spacers (e.g., 5p or the Alzheimer’s-targeting ligand in ) demonstrate how linker length and rigidity affect bioactivity. The target compound’s ethyl-thioether spacer may balance flexibility and steric hindrance.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Compound Name Molecular Weight logP (Predicted) Key Bioactivity Notes
Target Compound ~580 g/mol ~3.8 Inferred kinase/metastasis inhibition (based on structural analogs) High complexity may limit bioavailability
N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) ~535 g/mol ~6.2 IC₅₀ = 1.2 µM (anticancer cell migration) Lipophilic dodecyl chain enhances membrane permeability
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide ~285 g/mol ~2.1 Corrosion inhibition efficiency: 92% at 100 ppm Polar amino group improves aqueous solubility
Alzheimer’s-targeting triazole-linked compound ~700 g/mol ~4.5 Dual cholinesterase and Aβ aggregation inhibition (IC₅₀ = 0.8 µM for AChE) Large size may hinder blood-brain barrier penetration

Key Observations :

  • Lipophilicity: The target compound’s predicted logP (~3.8) suggests moderate membrane permeability, intermediate between the highly lipophilic 5p (logP ~6.2) and the polar N-(6-aminobenzo[d]thiazol-2-yl)benzamide (logP ~2.1).
  • Bioactivity : Thiazole derivatives with alkyl chains (e.g., 5p) show potent anticancer activity, likely due to enhanced hydrophobic interactions with kinase domains . The target compound’s indole moiety may confer additional π-π stacking interactions with aromatic residues in target proteins.
  • Solubility and Bioavailability : Simpler compounds like N-(Benzo[d]thiazol-2-yl)benzamide may exhibit better solubility but lack the structural complexity needed for high-affinity target binding.

Challenges :

  • Regioselectivity : Ensuring substitution at the indole C3 position requires careful control of reaction conditions, as seen in analogous syntheses of isoindolin-1-ones .
  • Yield Optimization : Multi-step syntheses (e.g., triazole-linked compounds in ) often suffer from cumulative yield losses, necessitating efficient purification strategies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole ring, followed by coupling with indole and acetamide moieties. Key steps include:

  • Thiol-ether formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptoindole) with a bromoacetamide derivative under basic conditions (e.g., NaH in THF) .
  • Amide bond formation : Using activated esters (e.g., acyl chlorides) in dry pyridine or DMF to couple benzamide groups .
  • Purification : Column chromatography with ethyl acetate/chloroform mixtures to isolate the product .
    • Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and catalysts (e.g., NaH for alkylation) to improve yields (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?

  • Primary techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., benzothiazole C2-amino group at δ 7.8–8.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~550) .
    • Ambiguity resolution :
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Resolves stereochemical uncertainties in Z/E isomers of thioether linkages .

Q. What functional groups dictate its reactivity, and how are they leveraged in derivatization?

  • Key groups :

  • Benzothiazole-amino : Participates in nucleophilic substitution (e.g., alkylation with chloroacetamide) .
  • Thioether : Oxidizable to sulfone derivatives for enhanced stability .
  • Amide : Hydrolyzed under acidic/basic conditions to carboxylic acids for prodrug strategies .
    • Derivatization examples:
  • Introducing electron-withdrawing groups (e.g., nitro) to the benzamide moiety improves metabolic stability .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled for this compound?

  • Methodological approaches :

  • Dose-response profiling : Compare IC50_{50} values across assays (e.g., α-glucosidase inhibition vs. cancer cell cytotoxicity) to identify target-specific effects .
  • Off-target screening : Use kinase profiling panels or proteomic studies to detect unintended interactions .
    • Case study : A 2025 study resolved contradictions by demonstrating dual inhibition of tubulin polymerization and topoisomerase II, explaining divergent cytotoxicity profiles .

Q. What strategies optimize the compound’s solubility without compromising bioactivity?

  • Chemical modifications :

  • PEGylation : Adding polyethylene glycol chains to the benzamide group improves aqueous solubility .
  • Salt formation : Hydrochloride salts of tertiary amines enhance solubility in polar solvents (e.g., water/ethanol mixtures) .
    • Formulation : Nanoemulsions or cyclodextrin complexes maintain solubility in pharmacokinetic studies .

Q. How do structural variations (e.g., methyl vs. methoxy substituents) impact binding to hypothesized targets like tubulin?

  • SAR analysis :

  • Methyl groups : Enhance hydrophobic interactions with tubulin’s colchicine-binding pocket, increasing anti-mitotic activity (IC50_{50} reduced by 40% vs. methoxy) .
  • Methoxy groups : Improve metabolic stability but reduce binding affinity due to steric hindrance .
    • Computational modeling : Docking studies (AutoDock Vina) validate substituent effects on binding energy (ΔG ≤ -9.5 kcal/mol for optimal derivatives) .

Q. What analytical workflows resolve discrepancies in reaction yields reported across studies?

  • Troubleshooting steps :

  • Byproduct identification : HPLC-MS detects side products (e.g., over-alkylated species) .
  • Kinetic studies : Monitor reaction progress via TLC or inline IR spectroscopy to identify rate-limiting steps .
    • Case study : A 2025 protocol achieved 85% yield by replacing ethyl chloroacetate with iodoacetamide, minimizing hydrolysis side reactions .

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